molecular formula C13H17N5O B2543484 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide CAS No. 2034614-28-1

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide

Cat. No.: B2543484
CAS No.: 2034614-28-1
M. Wt: 259.313
InChI Key: NZVYQTSPZYCRTJ-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide is a triazolopyrimidine derivative characterized by a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl chain to a pent-4-enamide group.

Properties

IUPAC Name

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-2-3-6-12(19)14-7-4-5-11-8-15-13-16-10-17-18(13)9-11/h2,8-10H,1,3-7H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVYQTSPZYCRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCCCC1=CN2C(=NC=N2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide typically involves the following steps:

  • Formation of the Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized via a cyclization reaction involving appropriate precursors such as enaminonitriles and hydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing high yields in a short reaction time .

  • Attachment of the Propyl Chain: : The propyl chain is introduced through a nucleophilic substitution reaction, where the triazolopyrimidine intermediate reacts with a suitable alkylating agent under basic conditions.

  • Formation of the Pent-4-enamide Group: : The final step involves the introduction of the pent-4-enamide group through an amidation reaction. This can be achieved by reacting the intermediate with pent-4-enoic acid or its derivatives in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and efficiency. The use of microwave-assisted synthesis could be scaled up with appropriate reactor design to maintain the benefits of reduced reaction times and higher yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pent-4-enamide group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the triazolopyrimidine ring or the double bond in the pent-4-enamide group, resulting in saturated or partially reduced products.

    Substitution: The triazolopyrimidine ring can participate in nucleophilic substitution reactions, where various nucleophiles can replace hydrogen atoms or other substituents on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for hydroxylation.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include epoxides, hydroxylated derivatives, reduced triazolopyrimidine rings, and various substituted triazolopyrimidine derivatives.

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it can induce cytotoxic effects on various cancer cell lines. For instance:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These findings suggest that N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide could serve as a lead compound for developing new anticancer drugs by targeting specific signaling pathways involved in tumor growth and survival .

Antiviral Properties

Research has highlighted the compound's potential against viral infections, particularly influenza. A study demonstrated that derivatives of triazolo compounds could disrupt the interaction between PA and PB1 subunits of the RNA-dependent RNA polymerase complex in influenza viruses. This disruption is critical for viral replication and suggests that the compound may serve as a basis for developing new antiviral agents .

Anti-inflammatory Effects

The structural characteristics of this compound imply potential anti-inflammatory properties. It is hypothesized that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation-related conditions .

Mechanistic Insights and Molecular Modeling

Molecular docking studies have been employed to understand how this compound interacts at the molecular level with target proteins involved in cancer and viral infections. These studies provide insights into the binding affinities and interactions that facilitate its biological activities .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Description
AnticancerInduces cytotoxicity in cancer cell lines (e.g., A549, MCF-7)
AntiviralDisrupts influenza virus polymerase interactions
Anti-inflammatoryPotential inhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide and related triazolopyrimidine derivatives:

Compound Name / ID Core Structure Substituents Synthesis Method Reported Bioactivity
Target Compound [1,2,4]Triazolo[1,5-a]pyrimidine 6-yl-propyl-pent-4-enamide Not specified Not reported
2-Amino-triazolo-pyrimidine-6-carboxamide Same core 6-carboxamide, 2-amino Multi-component reaction Antiproliferative activity
Compound 3 (Kinetoplastid Inhibitor) Same core 2-yl-fluorophenyl, dimethyloxazole-carboxamide Suzuki coupling Kinetoplastid inhibition
7-Aryl-5-propyl-carboxamide Dihydro-triazolo-pyrimidine 5-propyl, 6-carboxamide, 7-aryl Fusion method Not specified
N,N-Diethyl-7-propyl-tetrazolylbiphenyl Same core 6-(tetrazolylbiphenylmethyl), 5-N,N-diethylamine Suzuki-like coupling Not specified

Key Observations:

Substituent Diversity: The target compound’s pent-4-enamide group is unique among the compared derivatives, which predominantly feature carboxamides (e.g., ) or aromatic substituents (e.g., ). Carboxamide derivatives (e.g., ) exhibit antiproliferative activity, suggesting that the target compound’s enamide could be explored for similar applications with modified pharmacokinetics.

Synthesis Methods: Multi-component reactions (e.g., ) are efficient for generating carboxamide derivatives but may require optimization for introducing enamide groups.

Physical and Spectral Properties :

  • reports a melting point of 205–207°C for a 5-propyl-6-carboxamide derivative , which is likely higher than the target compound due to the latter’s aliphatic enamide group.
  • The absence of aromatic substituents in the target compound may result in distinct NMR shifts compared to Compound 3’s fluorophenyl group (δ 10.36 ppm for NH in DMSO-d6) .

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine moiety, which is known for its biological relevance. The structure can be represented as follows:

  • Molecular Formula : C13H12N5O2C_{13}H_{12}N_5O_2
  • CAS Number : Not available
  • Molecular Weight : 250.13 g/mol

Anticancer Activity

Research has shown that compounds containing the triazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. For example, derivatives of this scaffold have been found to inhibit thymidine phosphorylase, an enzyme associated with tumor progression and angiogenesis. In a study investigating the structure-activity relationship (SAR), several derivatives demonstrated IC50 values comparable to or better than established reference compounds like 7-Deazaxanthine .

Key Findings:

  • Inhibitory Effects : Compounds displayed varying degrees of inhibitory activity towards thymidine phosphorylase.
  • Mechanism : Some derivatives exhibited a mixed-type inhibition mechanism in the presence of thymidine, impacting angiogenesis markers such as VEGF and MMP-9 in breast cancer cell lines (MDA-MB-231) .

Anti-inflammatory Activity

The triazolo-pyrimidine derivatives have also been explored for their anti-inflammatory properties. A series of studies synthesized new diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids that were evaluated for their ability to selectively inhibit COX-2 enzymes. These compounds showed promising results with IC50 values significantly lower than those of traditional COX-2 inhibitors like celecoxib .

CompoundIC50 (μM)Selectivity Index (COX-1/COX-2)
8b15.2013
8m11.6020
8o10.5025
Celecoxib428

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Thymidine Phosphorylase Inhibition : The compound's structure allows it to inhibit thymidine phosphorylase effectively, which is crucial in tumor metabolism and angiogenesis.
  • COX Enzyme Inhibition : The selective inhibition of COX enzymes suggests potential applications in treating inflammatory conditions without the cardiovascular risks associated with non-selective NSAIDs.

Study on Anticancer Effects

A specific study focused on the anticancer effects of triazolo-pyrimidine derivatives demonstrated that certain compounds could significantly reduce tumor growth in vivo by modulating angiogenic pathways and inhibiting tumor cell proliferation .

Study on Anti-inflammatory Effects

Another investigation into the anti-inflammatory effects highlighted that the newly synthesized diaryl-triazolo hybrids exhibited not only potent COX-2 inhibition but also beneficial cardioprotective effects, making them suitable candidates for further development as safer anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing triazolopyrimidine derivatives like N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide, and how can purity be ensured?

  • Methodology :

  • Step 1 : Condense aminotriazole, ethyl 3-oxohexanoate, and aldehydes in dimethylformamide (DMF) under fusion for 10–12 minutes .
  • Step 2 : Cool the mixture, add methanol, and allow crystallization overnight. Filter and recrystallize in ethanol for high-purity solids (melting point: 205–207°C) .
  • Characterization : Use IR (C=N, N-H peaks), 1^1H/13^13C NMR (chemical shifts), and MS (m/z 533 molecular ion) for structural validation .

Q. How can NMR and mass spectrometry resolve structural ambiguities in triazolopyrimidine analogs?

  • Methodology :

  • 1^1H NMR : Identify protons on the triazole (δ 8.87–8.91 ppm) and propyl linker (δ 4.21–4.39 ppm) .
  • MS (ESI) : Confirm molecular weight (e.g., m/z 436.2 for cycloheptyl derivatives) and fragmentation patterns .
  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve discrepancies .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for triazolopyrimidine synthesis?

  • Methodology :

  • Quantum chemical calculations : Predict reaction pathways and transition states to identify energy-efficient conditions (e.g., solvent selection, temperature) .
  • Machine learning : Train models on existing reaction data (e.g., yields, solvents) to recommend optimal parameters for new derivatives .
  • Case study : ICReDD’s workflow integrates computation, informatics, and experiments to reduce trial-and-error in reaction design .

Q. What strategies address contradictions in biological activity data across triazolopyrimidine studies?

  • Methodology :

  • Meta-analysis : Compare SAR trends across studies (e.g., substituent effects on CB2 receptor binding ).
  • Dose-response profiling : Re-evaluate activity under standardized assays (e.g., kinase inhibition protocols ).
  • Structural insights : Use X-ray crystallography (as in ) to correlate binding modes with activity variations .

Q. How can heterocyclic ring modifications enhance the pharmacokinetic profile of this compound?

  • Methodology :

  • Lipophilicity tuning : Introduce fluorinated groups (e.g., trifluoromethyl) to improve metabolic stability .
  • Solubility optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) during synthesis .
  • In silico ADME : Predict bioavailability using software like Schrödinger’s QikProp or MOE .

Data Contradiction Analysis

Q. Why do synthetic yields vary for triazolopyrimidines with similar substituents?

  • Analysis :

  • Reaction kinetics : Longer fusion times (>12 minutes) may degrade heat-sensitive intermediates .
  • Side reactions : Competing pathways (e.g., aldol condensation) in DMF could reduce yields .
  • Mitigation : Use real-time monitoring (e.g., in situ IR) to track reaction progress .

Experimental Design Considerations

Q. What safety protocols are critical for scaling up triazolopyrimidine synthesis?

  • Guidelines :

  • Lab-to-pilot transition : Optimize exothermic reactions (e.g., fusion steps) using controlled heating/cooling systems .
  • Waste management : Recycle DMF via distillation and adhere to EPA guidelines for solvent disposal .

Structural and Functional Insights

Q. How does the pent-4-enamide moiety influence the compound’s reactivity?

  • Mechanistic insights :

  • Conjugation effects : The α,β-unsaturated amide may participate in Michael additions or cycloadditions .
  • Steric hindrance : The propyl linker balances flexibility and rigidity for target binding .

Methodological Tools

Q. Which software tools are recommended for managing triazolopyrimidine research data?

  • Tools :

  • Cheminformatics : Benchware or ChemAxon for reaction database curation .
  • Crystallography : SHELXTL for refining X-ray structures .
  • Data security : Use encrypted platforms (e.g., LabArchives) to protect intellectual property .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.